An In-Depth Technical Guide to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
An In-Depth Technical Guide to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, a fluorinated pyridinyl amide of significant interest in medicinal chemistry and drug discovery. This document consolidates critical information regarding its chemical identity, synthesis, physicochemical properties, spectroscopic profile, and potential applications, with a particular focus on its role as a versatile building block in the design of bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction and Chemical Identity
2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, identified by the CAS Number 14815-19-1 , is a heterocyclic organic compound featuring a pyridine ring linked to a trifluoroacetamide group via an amide bond.[1] The incorporation of the trifluoromethyl (-CF3) group, a key pharmacophore in modern drug design, imparts unique electronic properties and metabolic stability to the molecule. This strategic fluorination can significantly influence the lipophilicity, binding affinity, and overall pharmacokinetic profile of parent compounds. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets.
The convergence of these two privileged structural motifs makes 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide a valuable intermediate and building block for the synthesis of novel therapeutic agents. Its structural framework has been identified in molecules designed as inhibitors for various enzymes, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the SARS-CoV 3CL protease, highlighting its potential in oncology and antiviral research.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 14815-19-1 | |
| Molecular Formula | C₇H₅F₃N₂O | |
| Molecular Weight | 190.12 g/mol | |
| IUPAC Name | 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide | |
| Synonyms | 3-(Trifluoroacetylamino)pyridine, N-(3-Pyridyl)trifluoroacetamide | |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis and Purification
The synthesis of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide is most commonly achieved through the acylation of 3-aminopyridine with a trifluoroacetylating agent. A general and reliable method involves the reaction of 3-aminopyridine with trifluoroacetic anhydride. This reaction is typically performed in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the trifluoroacetic acid byproduct.
Experimental Protocol: Synthesis of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
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Materials:
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3-Aminopyridine
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Trifluoroacetic anhydride
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Dichloromethane (anhydrous)
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Triethylamine
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add triethylamine (1.1 eq) to the stirred solution.
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Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide.
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Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The proton at position 2 of the pyridine ring will likely appear as a downfield singlet or a doublet with small coupling. The protons at positions 4, 5, and 6 will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the aromatic region. The amide proton (N-H) will present as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and two carbons of the trifluoroacetamide moiety. The carbonyl carbon (C=O) will resonate in the downfield region typical for amides. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
3.2. Mass Spectrometry (MS)
The mass spectrum of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide is expected to show a molecular ion peak (M⁺) at m/z 190.[1] Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the pyridinyl amine cation and the trifluoroacetyl cation.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: A sharp peak around 3300 cm⁻¹
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C=O stretching (Amide I): A strong absorption band in the region of 1680-1720 cm⁻¹
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N-H bending (Amide II): A band around 1550 cm⁻¹
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C-F stretching: Strong, characteristic absorptions in the range of 1100-1300 cm⁻¹
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Aromatic C-H stretching: Peaks above 3000 cm⁻¹
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Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoroacetamide group is a bioisostere for other functional groups and can enhance metabolic stability by blocking potential sites of oxidation. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets.
The utility of the 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide scaffold is exemplified by its incorporation into molecules designed to inhibit key enzymes in disease pathways. For instance, derivatives containing this moiety have been investigated as potential inhibitors of VEGFR-2, a critical regulator of angiogenesis, which is a hallmark of cancer.[2] Furthermore, the pyridinyl acetamide framework has been explored in the development of non-covalent inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication.[3]
Reactivity
The reactivity of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide is primarily dictated by the amide and pyridine functionalities.
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Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom of the amide is typically not nucleophilic due to the delocalization of its lone pair into the carbonyl group.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. The position of substitution will be directed by the existing substituents.
Safety and Handling
2,2,2-trifluoro-N-(pyridin-3-yl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
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Hazard Identification: Based on available safety data for similar compounds, it is expected to cause skin and eye irritation. Inhalation of dust or vapors should be avoided.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from sources of ignition.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,2,2-trifluoro-N-(pyridin-3-yl)acetamide is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a trifluoromethyl group and a pyridine ring offers a strategic advantage in the design and synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers engaged in the discovery and development of new therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-3-pyridinyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., Al-Tamimi, A.-M. S., Al-Obaid, A. M., & Abdel-Aziz, A. A.-M. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(19), 6296. [Link]
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Turk, B. E., Brehmer, D., & Mesecar, A. D. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(21), 5912–5917. [Link]
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